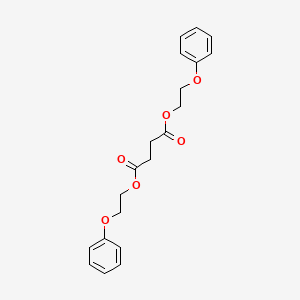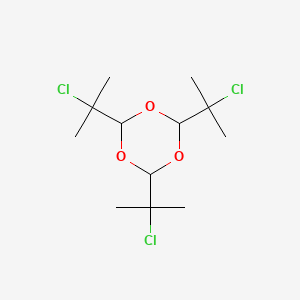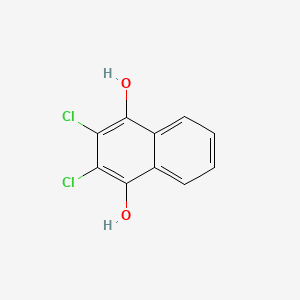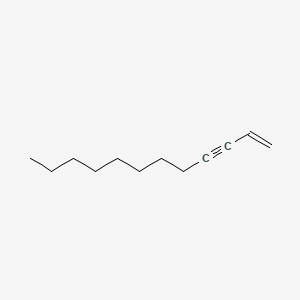
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane
Übersicht
Beschreibung
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether . It has an empirical formula of C12H26N2O4 and a molecular weight of 262.35 . It is used in spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string C1COCCOCCNCCOCCOCCN1 . The InChI is 1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 .Chemical Reactions Analysis
This compound can form complexes with various elements. For example, it can form complexes with Mg, Ca, Sr, Ba, Mn, Zn, Cd, and Pb . It can also form an intercalated phase with α- and γ-zirconium phosphates .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 111-114 °C (lit.) . Its CAS Registry Number is 23978-55-4 .Wissenschaftliche Forschungsanwendungen
Ion Selective Electrodes and Detection
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane derivatives have been utilized in the development of ion-selective electrodes. These electrodes, incorporating diazacrown ethers, show promise for the determination of ions like lead in water samples, with notable sensitivity and selectivity (Yang et al., 1997).
Complexation with Metal Ions
This compound forms 1:1 complexes with metal ions like Ag+ and Tl+ in various solvents, indicating its role in the selective binding and transport of these ions (Cox et al., 1983). Synthesis of derivatives has shown unique interactions with metal ions, suggesting its potential in metal ion coordination and separation technologies (Sonveaux, 1984).
Structural Characterization
X-ray diffraction methods have been used to determine the molecular structure of complexes involving this compound, revealing information about the coordination sphere and the interaction of the macrocycle with different ions (Gluziński et al., 1989).
Photophysical Properties
Derivatives of this compound have been shown to display unique photophysical properties in the presence of guest-metal salts, altering emission intensity and fluorescence ratios. This suggests applications in photophysical research and potentially in sensing technologies (Kubo et al., 1997).
Intercalation and Layer Formation
Studies have shown the ability of this compound to intercalate with materials like zirconium phosphates, forming monolayers and bilayers, which could have implications in materials science and nanotechnology (Kijima et al., 1996).
Charge Transfer Complexes
This compound has been involved in the formation of charge transfer complexes with π-electron acceptors, indicating its role in the study of electron-transfer processes (Nour et al., 1999).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4,7,10-tetraoxa-13,16-diazacyclooctadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-2-14-4-6-16-8-10-18-12-11-17-9-7-15-5-3-13-1/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZAUZTIHXHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOCCOCCOCCOCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443816 | |
| Record name | 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75173-44-3 | |
| Record name | 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















